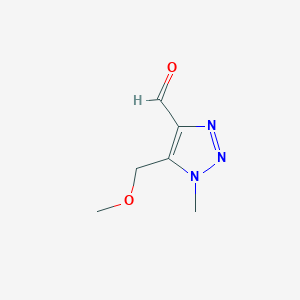
Ellanovalabs A8-2960
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ellanovalabs A8-2960 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the product .
化学反応の分析
Types of Reactions
Ellanovalabs A8-2960 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being performed. For example, oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reagents like lithium aluminum hydride or sodium borohydride .
Major Products Formed
The major products formed from these reactions would vary based on the specific reaction and conditions used. For example, oxidation of this compound might produce a compound with additional oxygen atoms, while reduction might produce a compound with additional hydrogen atoms .
科学的研究の応用
Ellanovalabs A8-2960 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Medicine: The compound could be explored for its potential therapeutic properties or as a tool in drug development.
Industry: this compound might be used in industrial processes, such as the production of other chemicals or materials .
作用機序
類似化合物との比較
生物活性
Ellanovalabs A8-2960, chemically designated as N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, leading to a range of pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | N-(cyanomethyl)-N-cyclopropyl-3-naphthalen-2-ylpropanamide |
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.3 g/mol |
| Canonical SMILES | C1CC1N(CC#N)C(=O)CCC2=CC3=CC=CC=C3C=C2 |
| InChI Key | CJPYCXBBQBBPKW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, resulting in various biological effects. The precise pathways and molecular targets can vary based on the biological context in which the compound is studied. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies demonstrated its efficacy against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Case Study: Efficacy Against Bacterial Strains
A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been studied for its potential anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings on Anticancer Effects
In a controlled study involving various cancer cell lines, the following observations were made:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 20 µM |
The compound's ability to lower cell viability indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
特性
IUPAC Name |
5-(methoxymethyl)-1-methyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFODPHAKXWHCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













